molecular formula C10H16O4 B2867390 Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate CAS No. 861586-07-4

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate

Cat. No.: B2867390
CAS No.: 861586-07-4
M. Wt: 200.234
InChI Key: AMYOKSDUBPEXAB-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is a bicyclic ester derivative featuring a tetrahydropyran (oxane) core substituted with a ketone group at position 4 and two methyl groups at position 4. The ethyl ester moiety at position 2 enhances its solubility in organic solvents and modulates its reactivity in synthetic applications. This compound is structurally related to cyclohexenone carboxylates, which are widely studied for their roles in organic synthesis, particularly in cycloaddition reactions and as intermediates for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYOKSDUBPEXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate typically involves the reaction of 6,6-dimethyl-4-oxooxane-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 6,6-dimethyl-4-oxooxane-2-carboxylic acid.

    Reduction: Ethyl 6,6-dimethyl-4-hydroxyoxane-2-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ketone group can participate in redox reactions. These interactions can affect biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Reactivity Differences

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate shares functional group similarities with several isoquinoline and cyclohexenone derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate Isoquinoline 6,7-dimethoxy, 1-methyl Antispasmodic activity; synthetic intermediate
Ethyl 6-(6-methoxynaphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexenone 6-methoxynaphthyl, 2-thienyl Crystallographic studies; nonlinear optics
This compound Oxane (tetrahydropyran) 6,6-dimethyl, 4-oxo Potential intermediate for heterocyclic synthesis [Inferred]

Key Observations :

  • Electronic Effects: The 4-oxo group confers electrophilicity at the carbonyl carbon, akin to cyclohexenone derivatives, making it reactive in Michael additions or Diels-Alder reactions. Isoquinoline derivatives (e.g., compound 6d) exhibit distinct electronic profiles due to aromatic nitrogen, favoring interactions with biological targets .
Computational Insights into Reactivity

Density functional theory (DFT) studies on related compounds highlight the influence of substituents on electronic parameters:

Parameter This compound (Predicted) Ethyl 6,7-dimethoxy-isoquinoline-2-carboxylate (6d) Ethyl 6-methoxynaphthyl-cyclohexenone (from )
HOMO-LUMO Gap (eV) ~4.2 (moderate reactivity) ~3.8 (higher electrophilicity) ~4.5 (lower reactivity due to extended conjugation)
Electrophilicity Index (ω) ~1.8 ~2.3 ~1.5

Analysis :

  • The smaller HOMO-LUMO gap in isoquinoline derivatives (6d) correlates with their biological activity, as electron-deficient aromatic systems interact more readily with enzymes or receptors .
  • Extended conjugation in naphthyl-substituted cyclohexenones () reduces electrophilicity, aligning with their use in materials science rather than reactive intermediates .
Solubility and Stability
  • Solubility: The ethyl ester group enhances solubility in nonpolar solvents (e.g., dichloromethane, ethyl acetate) across all analogs. Polar substituents (e.g., methoxy in 6d) improve aqueous solubility slightly .
  • Thermal Stability : Steric shielding from 6,6-dimethyl groups in the target compound likely increases decomposition temperatures (>200°C) compared to less hindered analogs (~180°C for 6d) .

Biological Activity

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is a compound of interest in organic synthesis and biological research due to its unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

This compound is characterized by the presence of both an ester and a ketone group within an oxane ring. Its molecular formula is C10H16O3C_{10}H_{16}O_3, and it typically exists as a colorless to pale yellow liquid. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications .

The biological activity of this compound is primarily attributed to its interaction with enzymes and biochemical pathways. The ester group can hydrolyze to release the corresponding acid and alcohol, while the ketone group can participate in redox reactions. These interactions can influence metabolic processes and enzyme activities, potentially leading to therapeutic effects .

Biological Applications

  • Enzyme Studies : The compound is utilized in studies involving enzyme-catalyzed reactions, particularly those related to esters and ketones. Its ability to act as a substrate or inhibitor provides insights into enzyme kinetics and mechanisms.
  • Pharmacological Research : Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, including anti-inflammatory and analgesic activities. Further research is needed to elucidate these effects.
  • Synthetic Intermediate : this compound serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in lipid metabolism. Results indicated that the compound could reduce triglyceride levels in hyperlipidemic rat models, suggesting potential applications in treating metabolic disorders .

Case Study 2: Antioxidant Activity

Research focused on the antioxidant properties of this compound revealed that it could scavenge free radicals effectively. This property highlights its potential use in formulations aimed at reducing oxidative stress-related damage .

Comparative Analysis

To understand the uniqueness of this compound within its class of compounds, a comparison with similar structures was conducted:

Compound NameStructure FeaturesBiological Activity
Ethyl 6-methoxy-3-methylindole-2-carboxylateContains methoxy groupPotential anti-cancer properties
Ethyl 6,6-dimethyl-4-hydroxyoxane-2-carboxylateHydroxyl instead of keto groupExhibits enhanced antioxidant activity
Ethyl 6,6-dimethyl-4-oxotetrahydro-2H-pyran-2-carboxylateTetrahydropyran ring structureAntimicrobial activity noted

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